2-[3,4-(Methylenedioxy)benzoyl]benzoic acid
Overview
Description
2-[3,4-(Methylenedioxy)benzoyl]benzoic acid is an organic compound that features a benzodioxole moiety attached to a benzoyl group, which is further connected to a benzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-(Methylenedioxy)benzoyl]benzoic acid typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Friedel-Crafts Acylation: The benzodioxole is then subjected to Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3,4-(methylenedioxy)benzophenone.
Carboxylation: The final step involves the carboxylation of the benzophenone derivative to introduce the benzoic acid group. This can be done using carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the recycling of catalysts and solvents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[3,4-(Methylenedioxy)benzoyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzodioxole derivatives.
Scientific Research Applications
2-[3,4-(Methylenedioxy)benzoyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer and antioxidant properties.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and other biological processes.
Mechanism of Action
The mechanism of action of 2-[3,4-(Methylenedioxy)benzoyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. For example, its anticancer activity may be due to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
- 2-[3,4-(Methylenedioxy)phenyl]acetic acid
- 2-[3,4-(Methylenedioxy)phenyl]propanoic acid
- 2-[3,4-(Methylenedioxy)phenyl]butanoic acid
Uniqueness
2-[3,4-(Methylenedioxy)benzoyl]benzoic acid is unique due to its specific structure that combines a benzodioxole moiety with a benzoyl group and a benzoic acid. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, its ability to undergo specific oxidation and reduction reactions, as well as its potential anticancer activity, sets it apart from other benzodioxole derivatives.
Properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-14(10-3-1-2-4-11(10)15(17)18)9-5-6-12-13(7-9)20-8-19-12/h1-7H,8H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSJABOLWANPAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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